molecular formula C9H17ClO B13158227 3-(3-Chloro-2-methylpropyl)oxane

3-(3-Chloro-2-methylpropyl)oxane

Cat. No.: B13158227
M. Wt: 176.68 g/mol
InChI Key: BYQBQOMDMGMHGP-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylpropyl)oxane is an organic compound with the molecular formula C₉H₁₇ClO It is a derivative of oxane, featuring a chloro-substituted alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-methylpropyl)oxane typically involves the reaction of 3-chloro-2-methylpropyl alcohol with oxirane under acidic or basic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the ring-opening of oxirane and subsequent formation of the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to achieve high yields and purity, often incorporating distillation or crystallization steps to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylpropyl)oxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 3-(3-hydroxy-2-methylpropyl)oxane, 3-(3-amino-2-methylpropyl)oxane, or 3-(3-mercapto-2-methylpropyl)oxane.

    Oxidation: Formation of 3-(3-chloro-2-methylpropyl)oxanone or 3-(3-chloro-2-methylpropyl)oxanoic acid.

    Reduction: Formation of 3-(3-methylpropyl)oxane or 3-(3-hydroxy-2-methylpropyl)oxane.

Scientific Research Applications

3-(3-Chloro-2-methylpropyl)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylpropyl)oxane involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, altering the activity of target molecules. The oxane ring provides structural stability and influences the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-2-methylpropyl)oxirane: Similar structure but with an oxirane ring instead of oxane.

    3-(3-Chloro-2-methylpropyl)butane: Lacks the oxane ring, making it less reactive in certain reactions.

    3-(3-Chloro-2-methylpropyl)cyclohexane: Contains a cyclohexane ring, leading to different chemical properties.

Uniqueness

3-(3-Chloro-2-methylpropyl)oxane is unique due to its combination of a chloro-substituted alkyl chain and an oxane ring. This structure imparts specific reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

3-(3-chloro-2-methylpropyl)oxane

InChI

InChI=1S/C9H17ClO/c1-8(6-10)5-9-3-2-4-11-7-9/h8-9H,2-7H2,1H3

InChI Key

BYQBQOMDMGMHGP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCOC1)CCl

Origin of Product

United States

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